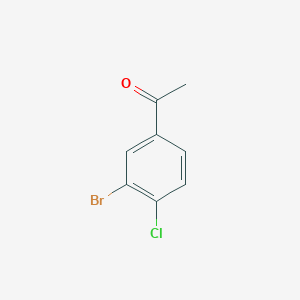

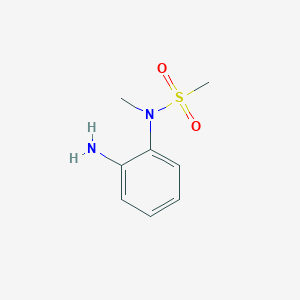

3,5-dimethyl-4-propyl-1H-pyrazole

Descripción general

Descripción

The compound "3,5-dimethyl-4-propyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their various biological activities and applications in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the papers discuss related pyrazole derivatives, which can provide insights into the properties and reactivity of pyrazoles in general.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine or its derivatives. For instance, the synthesis of 1,3,5-triaryl-2-pyrazolines involves dissolving 4-alkoxychalcones in glacial acetic acid with hydrochloric acid, followed by the addition of hydrazine hydrochloride and precipitation by pouring onto crushed ice . Another synthetic route for a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, uses phase transfer catalysis and ultrasonic irradiation conditions, reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents at different positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, ESI-MS, and X-ray diffraction . The crystal structure of these compounds can reveal important information about their geometry, intermolecular interactions, and tautomeric forms. For example, X-ray analysis of 3,5-diaryl-1H-pyrazoles has shown the presence of N–H...N intermolecular hydrogen bonds, which can join molecules into dimers . These structural analyses are crucial for understanding the reactivity and potential applications of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and any substituents present on the ring. For example, the reaction of aminoalkylated pyrazoles with [RhCl(COD)]2 leads to the formation of water-soluble pyrazolate rhodium(I) complexes . The reactivity of pyrazoles can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density on the ring and thus its reactivity towards different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. Pyrazolines bearing homologous alkoxy groups have been found to possess fluorescence properties in the blue region of the visible spectrum . The solubility of pyrazole derivatives in polar solvents like water can be attributed to the presence of functional groups capable of forming hydrogen bonds . Additionally, the presence of substituents can significantly affect the antioxidant properties of pyrazole derivatives, as seen in the evaluation of a novel pyrazole derivative for its antioxidant susceptibilities .

Aplicaciones Científicas De Investigación

Organic Synthesis

- Field : Organic Chemistry

- Application : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .

- Method : The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism and the presence of a multifarious framework, offering versatility for applications in synthetic organic chemistry .

- Results : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance .

Oxidation of Alcohols

- Field : Organic Chemistry

- Application : 3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .

- Method : The compound reacts with malonic esters gives a family of cross-conjugated monomeric betaines . It is a common reagent for the preparation of pyrazolato ligated complexes .

- Results : The outcomes of these reactions are carbonyl compounds and pyrazolato ligated complexes .

Synthesis of Condensed Heterocyclic Systems

- Field : Organic Chemistry

- Application : 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

- Method : The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .

- Results : Investigations using theoretical and experimental methods, together with the applications of the compounds in synthesis, contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Biological Activities

- Field : Medicinal Chemistry

- Application : Pyrazoles are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .

- Method : The multitude of compounds in the azole family provides structural diversity along the various classes of azoles and a wide range of applications in major fields, including in the pharmaceutical industry .

- Results : The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

Preparation of Pyrazolato Ligated Complexes

- Field : Organometallic Chemistry

- Application : 3,5-Dimethylpyrazole is a common reagent for the preparation of pyrazolato ligated complexes .

- Method : The compound reacts with malonic esters gives a family of cross-conjugated monomeric betaines .

- Results : The outcomes of these reactions are pyrazolato ligated complexes .

Blocking Agent for Isocyanates

- Field : Organic Chemistry

- Application : 3,5-Dimethylpyrazole has found use as a blocking agent for isocyanates .

- Method : The compound is used in reactions involving isocyanates .

- Results : The outcomes of these reactions are blocked isocyanates .

Targeting Plant Pathogenic Fungi

Safety And Hazards

Direcciones Futuras

The synthesis and applications of pyrazole derivatives, including 3,5-dimethyl-4-propyl-1H-pyrazole, continue to be an active area of research . Future directions may include the development of new synthetic methods, the design of more complex heterocyclic systems, and the exploration of new applications in the pharmaceutical field .

Propiedades

IUPAC Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPLVEKPBMMCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513323 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

CAS RN |

81328-51-0 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)